3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
FT-IR Spectroscopy
Experimental and theoretical FT-IR data for related phthalazine derivatives (e.g., 4MPPB) suggest characteristic vibrations:
NMR Spectroscopy
Predicted ^1^H and ^13^C NMR chemical shifts (B3LYP/6-311++G(d,p)) align with experimental trends for analogous compounds:
| Nucleus | Shift (ppm) | Assignment |
|---|---|---|
| ^1^H (Ar-H) | 7.45–8.44 | Phthalazine ring protons |
| ^1^H (NH~2~) | 8.00–8.26 | Carboxamide NH~2~ |
| ^13^C (C=O) | 167.13–192.33 | Ketone and carboxamide C=O |
UV-Vis Spectroscopy
The compound exhibits π→π* transitions in the 250–300 nm range (calculated λ~max~ = 278 nm), attributed to conjugation across the phthalazine and fluorophenyl systems. A weaker n→π* transition near 340 nm arises from the lone pairs of the carbonyl groups.
Comparative Analysis with Phthalazine Derivative Congeners
The structural and electronic effects of substituents on phthalazine derivatives are summarized below:
The 4-fluorophenyl group enhances electron-withdrawing effects compared to chlorophenyl analogs, increasing the electrophilicity of the phthalazine ring. The carboxamide moiety distinguishes this compound by enabling hydrogen-bonding interactions absent in simpler halogenated derivatives.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJUILFEJRTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Phthalazine Ring Formation
The phthalazine scaffold is typically constructed via cyclocondensation reactions. A common precursor, 1,2-dihydrophthalazine-3,4-dione, is synthesized by reacting phthalic anhydride with hydrazine hydrate under reflux in ethanol. For fluorophenyl incorporation, 4-fluorobenzaldehyde is condensed with hydrazine to form the hydrazone intermediate, which undergoes cyclization in acidic media (e.g., HCl/glacial acetic acid, 80°C, 6 h) to yield 3-(4-fluorophenyl)-3,4-dihydrophthalazine-4-one.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde + Hydrazine | HCl/AcOH (1:1) | 80 | 6 | 68 | |
| Phthalic Anhydride + Hydrazine | Ethanol, reflux | 78 | 4 | 72 |
Carboxamide Functionalization
The carboxylic acid intermediate (3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with methylamine. Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amidation under mild conditions (DMF, 25°C, 12 h).
Table 2: Amidation Methods
| Carboxylic Acid Derivative | Amine | Reagent/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Acid chloride | Methylamine | THF, 0°C → RT, 2 h | 85 | 98 | |
| Free acid | Methylamine | HATU, DIPEA, DMF, 12 h | 78 | 95 |
Alternative One-Pot Synthesis
Recent advancements employ tandem cyclization-amidation sequences to reduce purification steps. A 2024 protocol combines 4-fluorophenylhydrazine, dimethyl acetylenedicarboxylate, and methyl isocyanate in acetonitrile under microwave irradiation (120°C, 30 min), achieving 70% yield with 99% HPLC purity.
Industrial-Scale Optimization
For bulk production, continuous flow reactors enhance reproducibility and safety. Key parameters include:
- Catalyst : Zeolite-supported palladium (0.5 mol%) for Suzuki coupling of fluorophenyl boronic acid to preformed phthalazine intermediates.
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields pharmaceutical-grade material (≥99.5% purity).
Table 3: Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8 h | 45 min |
| Annual Production Capacity | 500 kg | 2,000 kg |
| Energy Consumption | 1.2 MW/kg | 0.7 MW/kg |
Mechanistic Insights and Side Reactions
The fluorophenyl group’s electron-withdrawing nature directs electrophilic substitution to the phthalazine C-1 position. Common side products include:
- Over-oxidation : Formation of 4-oxo-1,2-dihydrophthalazine-3-carboxylic acid (5–8% yield) when using excess KMnO₄.
- N-Methylation artifacts : Generated via competing Eschweiler-Clarke reactions if formaldehyde contaminants are present.
Mitigation strategies involve strict temperature control (<50°C during amidation) and inert atmosphere (N₂/Ar).
Characterization and Quality Control
Final compounds are validated via:
Biological Activity
3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic organic compound belonging to the class of phthalazine derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorophenyl group is believed to enhance its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.25 g/mol. Its structure features a phthalazine ring system with a fluorinated phenyl group and a carboxamide functional group, which may influence its biological activity through hydrogen bonding and electronic effects.
Anticancer Activity
Phthalazine derivatives have been explored for their anticancer properties. For instance, studies indicate that modifications in the phthalazine structure can lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Similar phthalazine derivatives have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound may exhibit similar effects.
Antimicrobial Effects
Phthalazines have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell functions.
The exact mechanism of action for this compound remains poorly defined due to limited specific studies. However, it is hypothesized that the compound may interact with biological targets such as enzymes or receptors, leading to altered biochemical pathways. The presence of the fluorine atom may enhance binding affinity due to its electronegative nature.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | Structure | Anticancer |
| 3-(4-Bromophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | Structure | Antimicrobial |
| 3-(4-Methylphenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | Structure | Anti-inflammatory |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on related phthalazine compounds provides valuable insights:
- Anticancer Studies : A study demonstrated that certain phthalazine derivatives exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation.
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of phthalazine derivatives in animal models of arthritis, showing reduced swelling and pain.
- Antimicrobial Testing : Research indicated that phthalazines could inhibit the growth of Staphylococcus aureus and Candida albicans in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The structural analogs of this compound differ primarily in substituents on the phthalazine core or aromatic rings. Key comparisons include:
Table 1: Structural and Functional Comparison of Phthalazinecarboxamide Derivatives
Key Observations:
- Fluorine vs. Methoxy : The fluorine substituent in the target compound provides stronger electron-withdrawing effects compared to the methoxy group in its analog . This could enhance interactions with electron-rich regions of biological targets, as seen in chalcone derivatives where fluorine substitution correlated with lower IC50 values .
- Carboxamide vs. Ester : The carboxamide group in the target compound offers hydrogen-bonding capabilities, which are absent in the methyl ester analog . This feature is critical for target engagement in many drug-receptor interactions.
- Piperazine Modification : The piperazinyl derivative’s side chain introduces basicity, likely improving aqueous solubility and pharmacokinetic profiles .
Structural Conformation and Crystallographic Insights
- Chalcone Derivatives : In chalcones, dihedral angles between aromatic rings influence bioactivity. Compounds with planar arrangements (e.g., 7.14°–56.26° dihedral angles) exhibit varied binding modes . The target compound’s phthalazine core may enforce rigidity, reducing conformational flexibility compared to chalcones.
- Pyrazole Analogs: Pyrazole derivatives synthesized from chalcones (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles of 4.64°–10.53°, suggesting moderate planarity .
Structure-Activity Relationships (SAR)
- Electronegativity and Bioactivity : In chalcones, para-fluorine substitution on ring B (e.g., compound 2j) resulted in an IC50 of 4.703 μM, outperforming methoxy-substituted analogs (IC50 > 25 μM) . This trend may extend to phthalazinecarboxamides, where fluorine’s electronegativity could optimize target binding.
- Substituent Position : Substitution at the para position of aromatic rings (as in the target compound) is often favorable for activity, as meta or ortho positions may sterically hinder interactions .
Q & A
Q. Table 1: Comparative Synthesis Conditions for Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12 h | 75 | |
| Fluorophenyl coupling | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 100°C | 68 | |
| Purification | CHCl3/petroleum ether (1:2) | 90 |
What advanced spectroscopic and crystallographic techniques are recommended for structural characterization?
Basic Research Question
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., R factor = 0.047 for pyrazole derivatives) .
- NMR Spectroscopy : ¹⁹F NMR identifies electronic effects of the fluorophenyl group (δ ~ -115 ppm for para-substitution) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 364.39 for oxazin derivatives) .
How does the fluorophenyl substituent influence the compound’s electronic configuration and binding affinity?
Advanced Research Question
The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the phthalazine core and increasing dipole moments. This improves binding to hydrophobic pockets in enzymes (e.g., kinase targets) via π-π stacking and C-F⋯H interactions . Computational studies (DFT) show a 15% increase in binding energy compared to non-fluorinated analogs .
What in vitro and in vivo models are appropriate for assessing its biological activity?
Advanced Research Question
- In Vitro :
- Enzyme inhibition assays (e.g., kinase profiling at 10 µM concentrations) .
- Cytotoxicity testing using MTT assays (IC₅₀ determination in cancer cell lines) .
- In Vivo :
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Contradictions often arise from variations in assay conditions or cellular models. Strategies include:
- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Control Experiments : Test metabolite interference (e.g., hepatic microsome stability assays) .
What computational methods are used to predict interactions with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Predict binding modes to ATP-binding sites (e.g., VEGFR-2) with RMSD <2.0 Å .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for fluorophenyl derivatives) .
What are the challenges in achieving stereochemical purity during synthesis?
Advanced Research Question
Racemization at the phthalazine core can occur during cyclization. Mitigation strategies:
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- Asymmetric Catalysis : Use BINOL-derived catalysts for enantioselective synthesis (ee >90%) .
- Kinetic Control : Optimize reaction times to prevent equilibration (e.g., <2 h for key steps) .
How does the compound’s solubility profile affect formulation for pharmacological studies?
Advanced Research Question
Low aqueous solubility (<10 µg/mL) necessitates formulation optimization:
- Co-solvents : Use PEG-400/water mixtures (80:20) to enhance solubility 5-fold .
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability (AUC increase by 40%) .
- Salt Formation : Hydrochloride salts improve stability in gastric pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
